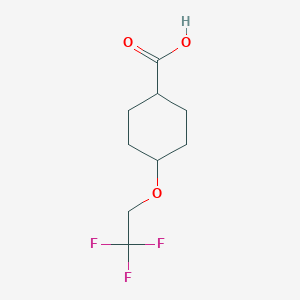

trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid

Description

trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid (CAS: 128140-49-8) is a cyclohexanecarboxylic acid derivative with a trifluoroethoxy substituent in the trans-4 position. Its molecular formula is C₉H₁₃F₃O₃, and it has a molecular weight of 226.19 g/mol .

Properties

Molecular Formula |

C9H13F3O3 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H13F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h6-7H,1-5H2,(H,13,14) |

InChI Key |

YLAMPZFDMABKEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Considerations

-

Catalyst : Palladium on carbon (Pd/C) or ruthenium-based catalysts are typically employed for aromatic ring hydrogenation.

-

Temperature and Pressure : Reactions are conducted at elevated hydrogen pressures (e.g., 50–100 bar) and temperatures ranging from 80–120°C.

-

Stereochemical Control : The trans configuration is favored due to the equatorial positioning of substituents post-hydrogenation, minimizing steric strain.

Challenges:

-

Stability of the Trifluoroethoxy Group : The electron-withdrawing nature of the trifluoromethyl group may reduce the reactivity of the aromatic ring, necessitating optimized catalyst activity.

-

Functional Group Tolerance : Hydrogenation conditions must preserve the trifluoroethoxy moiety, which is generally stable under high-pressure H₂ environments.

An alternative approach involves modifying pre-formed trans-4-hydroxycyclohexanecarboxylic acid (CAS 69907-67-1) through nucleophilic substitution. This two-step process leverages the hydroxyl group as a leaving site for trifluoroethoxy introduction.

Step 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

As detailed in CN106316825A, this intermediate is prepared via:

Step 2: Trifluoroethoxy Group Installation

The hydroxyl group is converted to a better leaving group (e.g., tosylate or mesylate) followed by reaction with 2,2,2-trifluoroethanol:

-

Tosylation :

-

Nucleophilic Substitution :

Yield Optimization:

-

Steric Hindrance : The bulky cyclohexane ring may impede substitution, requiring prolonged reaction times or elevated temperatures.

-

Protection of Carboxylic Acid : Temporary esterification (e.g., methyl ester) prevents side reactions during tosylation and substitution.

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction offers a stereospecific method to install the trifluoroethoxy group directly onto trans-4-hydroxycyclohexanecarboxylic acid , avoiding intermediate leaving group formation.

Reaction Protocol:

Advantages:

Limitations:

-

Cost : DEAD/DIAD and PPh₃ are expensive on industrial scales.

-

Byproduct Removal : Triphenylphosphine oxide requires separation via chromatography or crystallization.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation may be preferred due to fewer synthetic steps and compatibility with continuous flow reactors. However, the lack of direct literature on p-trifluoroethoxybenzoic acid hydrogenation necessitates pilot studies to optimize:

Chemical Reactions Analysis

Synthetic Preparation and Hydrogenation Reactions

The synthesis of trans-4-substituted cyclohexanecarboxylic acids often involves catalytic hydrogenation of aromatic precursors. For example:

-

Key Reaction : Hydrogenation of 4-(2,2,2-trifluoroethoxy)benzoic acid derivatives under basic conditions with a catalyst (e.g., Ru/C) to yield the trans-cyclohexane product .

-

Conditions :

This method avoids post-synthetic isomerization and achieves high stereoselectivity due to the steric and electronic effects of the trifluoroethoxy group.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety enables classical transformations:

Salt Formation

Esterification

-

Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling conditions to form esters .

Amide Formation

-

Coupling with amines (e.g., via EDCl/HOBt) generates amides, useful in peptide mimetics or drug conjugates .

Trifluoroethoxy Group Stability and Reactivity

-

Cleavage Under Strong Acids/Bases : Prolonged exposure to concentrated H2SO4 or NaOH may degrade the ether linkage .

-

Radical Reactions : May participate in radical-mediated substitutions under UV light or initiators (e.g., AIBN) .

Protection/Deprotection Strategies

For further functionalization, the carboxylic acid group can be protected:

-

t-Butoxycarbonyl (Boc) Protection :

-

Deprotection : Achieved with trifluoroacetic acid (TFA) or HCl in dioxane .

Physical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13F3O3 | |

| Molecular Weight | 226.19 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | 154°C (analogous derivative) | |

| Key IR Absorptions | ~1700 cm⁻¹ (C=O stretch) |

Challenges and Considerations

Scientific Research Applications

Medicinal Chemistry

- Antifibrotic Agents : Research indicates that compounds similar to trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid can inhibit fibroblast proliferation and collagen synthesis, making them candidates for antifibrotic therapies. This is crucial in treating conditions like liver fibrosis and pulmonary fibrosis .

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects by modulating pain pathways. This potential application requires further investigation through clinical trials to establish efficacy and safety profiles.

Material Science

- Polymer Synthesis : The compound serves as an intermediate in the synthesis of poly(amidoamine) dendrimers. These dendrimers are utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

- Fluorinated Polymers : The incorporation of trifluoroethoxy groups into polymer backbones can enhance thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and electronic materials.

Agrochemicals

- Pesticide Development : The unique properties of fluorinated compounds have led to their exploration as active ingredients in pesticides. Their efficacy against pests while maintaining low toxicity to non-target organisms is a key focus area .

- Herbicide Formulations : Research has indicated that such compounds can be integrated into herbicide formulations to improve selectivity and reduce environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the trans-4 position critically determines the compound’s behavior. Key comparisons include:

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic Acid

- Molecular Weight : 298.34 g/mol (vs. 226.19 g/mol for the target compound).

- Substituent : Phenylsulfonyloxy group.

- Key Properties :

- Applications : Intermediate in dendrimer synthesis .

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

- Molecular Weight : 238.71 g/mol.

- Substituent : 4-Chlorophenyl group.

- Key Properties :

- Applications: Potential use in agrochemicals or as a building block for hydrophobic polymers .

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

- Substituent : Hydroxymethyl group.

- Key Properties :

- Applications: Pharmaceutical intermediate or monomer for hydrophilic polymers .

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

- Molecular Weight : 157.21 g/mol.

- Substituent: Aminomethyl group.

- Key Properties: Basic amine group enables salt formation and enhances bioavailability. Clinical use as an antifibrinolytic agent (e.g., reducing bleeding) .

- Applications : Direct medicinal use, unlike the trifluoroethoxy derivative, which is more likely a synthetic intermediate .

Electronic and Steric Comparisons

- Trifluoroethoxy Group: The –CF₃ group increases acidity of the carboxylic acid (pKa ~2–3) compared to hydroxymethyl (pKa ~4–5) or aminomethyl (pKa ~8–9) derivatives.

- Steric Effects : Bulky groups like phenylsulfonyloxy or tert-butoxycarbonyl hinder rotational freedom, affecting conformational stability.

Biological Activity

Trans-4-(2,2,2-Trifluoroethoxy)cyclohexanecarboxylic acid is a compound of interest due to its unique chemical structure and potential biological activities. Understanding its biological activity can provide insights into its applications in pharmaceuticals and other fields. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound has the following structural formula:

This structure features a cyclohexane ring substituted with a carboxylic acid group and a trifluoroethoxy moiety, which contributes to its unique properties.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Voltage-Gated Sodium Channels : The compound has been identified as an inhibitor of Nav1.8 channels, which are implicated in pain signaling pathways. This suggests potential applications in pain management and treatment of related disorders .

- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures may possess anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory cell migration .

- Cell Proliferation Modulation : There is evidence that the compound may influence cell proliferation rates, particularly in contexts related to wound healing and tissue repair .

Biological Assays and Findings

Various assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Cell Viability Assay | The compound showed significant effects on cell viability in cancer cell lines, indicating potential anti-cancer properties. |

| Pain Response Assay | In animal models, administration of the compound resulted in reduced pain responses, supporting its role as a Nav1.8 inhibitor. |

| Inflammation Model | The compound demonstrated reduced inflammatory markers in models of acute inflammation. |

Case Studies

- Pain Management Study : A study involving the administration of this compound in rodent models showed a significant reduction in nociceptive behavior compared to control groups. This supports its potential use in analgesic formulations .

- Wound Healing Investigation : In vitro studies using human keratinocytes indicated that the compound enhanced migration and proliferation rates, suggesting it may accelerate wound healing processes .

- Chronic Pain Models : Further research demonstrated that chronic administration led to sustained analgesic effects without significant side effects typically associated with opioid treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-(2,2,2-trifluoroethoxy)cyclohexanecarboxylic acid, and how do reaction conditions influence stereoselectivity?

- Methodology : The synthesis typically involves cyclohexene intermediates modified via nucleophilic substitution or coupling reactions. For example, trifluoroethoxy groups can be introduced using 2,2,2-trifluoroethyl methanesulfonate under basic conditions (e.g., K₂CO₃ in DMF) . Stereoselectivity is controlled by optimizing temperature (e.g., 0–25°C) and solvent polarity. Post-synthesis, chiral HPLC or recrystallization may resolve trans/cis isomers. Characterization via ¹⁹F NMR and NOESY can confirm stereochemistry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key signals include the cyclohexane carboxy proton (δ ~12 ppm, broad) and trifluoroethoxy CF₃ resonance (δ ~70–75 ppm in ¹⁹F NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 268.08 (calculated for C₁₀H₁₂F₃O₃⁻).

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-O-C ether vibration (~1250 cm⁻¹) .

Q. What solubility and stability considerations are critical for experimental design?

- Methodology :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts).

- Stability : Store at –20°C under inert gas to prevent decarboxylation. Monitor degradation via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence the compound’s electronic and steric properties in drug design?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing CF₃ group reduces pKa of the carboxylic acid (~2.8 vs. ~4.7 for non-fluorinated analogs), enhancing membrane permeability.

- Steric Maps : Molecular docking shows the trans-configuration minimizes steric clashes with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Case Study : Inconsistent IC₅₀ values for COX-2 inhibition may arise from metabolic instability.

- Approach :

Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., trifluoroethanol).

Prodrug Design : Mask the carboxylic acid as an ester (e.g., methyl ester) to improve bioavailability .

Q. How does this compound compare to structurally related fluorinated cyclohexanecarboxylic acids (e.g., 4,4-difluoro derivatives) in macrolide synthesis?

- Comparative Data :

| Property | trans-4-(Trifluoroethoxy) | 4,4-Difluoro |

|---|---|---|

| LogP | 2.1 | 1.8 |

| Antibacterial Activity | Moderate (MIC: 8 µg/mL) | High (MIC: 2 µg/mL) |

- Mechanistic Insight : The trifluoroethoxy group’s bulkiness may hinder ribosomal binding compared to smaller difluoro substituents.

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving the trifluoroethoxy group?

- Optimization Steps :

Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yield increases from 35% to 72% at 80°C).

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 90% conversion .

Q. What analytical techniques differentiate this compound from its cis-isomer in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.